molecular formula C13H20N4O B12223825 3,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide

3,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide

Cat. No.: B12223825
M. Wt: 248.32 g/mol
InChI Key: NEBBZNQAXOBVHO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazine ring and an azetidine ring, making it a valuable subject for studies in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Pyrazine Ring: The pyrazine moiety is introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the azetidine and pyrazine rings with the butanamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,3-Dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound shares a similar core structure but features a pyridine ring instead of a pyrazine ring.

    3,3-Dimethyl-1-(pyridin-2-yl)butan-2-one: Another similar compound with a pyridine ring at a different position.

Uniqueness

3,3-Dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide is unique due to the presence of both the pyrazine and azetidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

3,3-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)butanamide

InChI

InChI=1S/C13H20N4O/c1-13(2,3)6-12(18)16-10-8-17(9-10)11-7-14-4-5-15-11/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,18)

InChI Key

NEBBZNQAXOBVHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1CN(C1)C2=NC=CN=C2

Origin of Product

United States

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